molecular formula C16H14N4O3 B2923456 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide CAS No. 902960-11-6

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide

Cat. No. B2923456
M. Wt: 310.313
InChI Key: VYISUYKAWWKGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various chemical reactions. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a pyridine ring fused with a pyrimidine ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyridopyrimidine derivatives undergo various chemical reactions during their synthesis. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Molecular Structure and Conformation

  • Research on similar compounds such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has revealed insights into the molecular structure and conformation of such compounds. They exhibit a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, which could influence their biological activity and interaction with biological targets (Subasri et al., 2017).

Intermediate in Pharmaceutical Production

  • Compounds like 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to the chemical structure of the title compound, are advantageous intermediate products for the production of pharmaceutically effective compounds (Fort, 2002).

Cancer Research and Antitumor Agents

  • N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid, a related compound, has shown significant anticancer activity in vitro and in vivo, indicating the potential of these types of compounds in cancer therapy (Su et al., 1986).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

  • Compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, suggesting the use of related compounds in the development of new antitumor agents (Gangjee et al., 2000).

Development of Ligands for Histamine H4 Receptor

  • A series of 2-aminopyrimidines, structurally related to the title compound, were synthesized as ligands for the histamine H4 receptor. These compounds demonstrated potential anti-inflammatory and antinociceptive activities, highlighting the therapeutic applications of similar compounds (Altenbach et al., 2008).

Inhibition of Dihydrofolate Reductase and Antitumor Properties

  • Classical antifolates like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues, structurally similar to the title compound, have shown potent inhibition of dihydrofolate reductase and demonstrated antitumor properties (Gangjee et al., 2007).

Future Directions

The future directions for the research on “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” and other pyridopyrimidine derivatives could involve the design and synthesis of new compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . Additionally, further studies could be conducted to explore the therapeutic potential of these compounds in other diseases .

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYISUYKAWWKGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.